2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C13H23BO3 and its molecular weight is 238.134. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, also known as 2-(4-methoxycyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a versatile intermediate used in the synthesis of a variety of chemical products .
Mode of Action
The compound interacts with its targets through chemical reactions. As a boronic ester, it can undergo transformations into other functional groups, retaining the high enantioenrichment of the starting boronic ester . It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
The affected pathways involve the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations provide access to a broad array of diverse molecules with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of new chemical bonds and the synthesis of new compounds. This can lead to the creation of a wide range of chemical products, including pharmaceuticals and fragrances .
Action Environment
The action, efficacy, and stability of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically performed under mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKAJRQPDUAFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.